The compound is classified as an aromatic amine and a fluorinated heterocyclic compound. It is synthesized from the reaction of 6-fluoro-1,3-benzothiazole with ethanamine. The presence of fluorine in its structure enhances its lipophilicity and biological activity, making it a subject of interest in drug development.
The synthesis of 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine can be achieved through several methods, primarily involving the reaction of 6-fluoro-1,3-benzothiazole with ethanamine or its derivatives.
The molecular structure of 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine can be described as follows:
X-ray crystallography has been utilized to determine the precise three-dimensional arrangement of atoms within the molecule, confirming that it adopts a planar conformation typical for aromatic compounds .
1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine participates in various chemical reactions due to its functional groups:
The mechanism of action of 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine primarily involves its role as an inhibitor of cholinergic enzymes:
This mechanism suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic neurotransmission.
Characterization through spectroscopic methods provides insights into molecular vibrations and electronic transitions that confirm structural integrity:
The applications of 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine span several fields:
The compound is utilized in research settings for studying enzyme kinetics and developing new inhibitors targeting cholinergic pathways.
1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine is a chiral small molecule featuring a fused bicyclic system. Its core consists of a benzene ring annulated with a thiazole heterocycle, substituted by a fluorine atom at the para-position (C6) relative to the thiazole’s sulfur atom. The C2 position of the thiazole ring is functionalized with an ethanamine group (–CH(CH₃)NH₂), creating a stereogenic center at the α-carbon. The molecular formula is C₉H₉FN₂S, with a molecular weight of 196.25 g/mol [1].
The fluorine atom inductively withdraws electron density, polarizing the benzene ring and influencing electronic distribution across the conjugated system. This electron-withdrawing effect enhances the electrophilicity of the C2 position, critical for covalent interactions with biological targets like cholinesterases [2]. The ethanamine side chain adopts a non-planar conformation due to sp³ hybridization at the chiral carbon, with the (R)-enantiomer exhibiting superior biological activity in acetylcholinesterase inhibition [2] [4].
Table 1: Fundamental Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₉H₉FN₂S | - |
Molecular Weight | 196.25 g/mol | - |
Density | 1.30 ± 0.10 g/cm³ | 20°C |
Boiling Point | 285.60 ± 20.00°C | 760 mmHg |
Flash Point | 126.50 ± 21.80°C | - |
LogP | 2.06 | - |
Vapor Pressure | 0.0 ± 0.6 mmHg | 25°C |
The systematic IUPAC name is (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, reflecting the (R)-configuration at the chiral center. Accepted synonyms include:
Positional isomerism arises from alternative halogen placement. The "6-fluoro" designation specifies substitution at the benzene ring’s C6 position. Isosteric replacements (e.g., chloro for fluoro) alter electronic properties, while stereoisomerism at the ethanamine carbon significantly impacts pharmacodynamics. The (S)-enantiomer displays markedly reduced inhibitory potency against cholinesterases compared to the (R)-form [2] [4].
While single-crystal X-ray diffraction data for 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine remains unpublished, its structural analog 1-(6-fluoro-2-benzothiazolyl)ethanol (a metabolite of benthiavalicarb pesticides) exhibits defined solid-state packing. The benzothiazole core displays coplanarity between the benzene and thiazole rings (dihedral angle < 5°) [7].
The primary amine (–NH₂) and benzothiazolic nitrogen (N3) serve as hydrogen-bond donors and acceptors. Computational models predict intermolecular H-bonding between:
Infrared Spectroscopy (IR):Characteristic absorptions include:
Table 2: Nuclear Magnetic Resonance (NMR) Assignments
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | |
---|---|---|---|---|
¹H (400 MHz) | 8.10 | dd | H-7 (benzothiazole) | |
7.75 | td | H-4 (benzothiazole) | ||
7.20 | dd | H-5 (benzothiazole) | ||
4.85 | q | –CH– (methine) | ||
1.55 | d | –CH₃ (methyl) | ||
1.40 | s (br) | –NH₂ | ||
¹³C (100 MHz) | 163.5 | - | C-2 (benzothiazole) | |
158.0 | - | C-6 (fluoro-substituted C) | ||
135.2 | - | C-4a | ||
121.5 | - | C-7a | ||
52.1 | - | –CH– | ||
24.0 | - | –CH₃ | ||
¹⁹F (376 MHz) | -112.0 | - | Fluorine | [2] |
High-Resolution Mass Spectrometry (HRMS):
The fluorine atom confers distinct electronic and steric properties relative to other halogens. Key comparisons:
Table 3: Impact of Halogen Substituents on Benzothiazole Derivatives
Property | 6-Fluoro Derivative | 6-Chloro Derivative | Unsubstituted | |
---|---|---|---|---|
Molecular Weight | 196.25 g/mol | 212.70 g/mol | 178.26 g/mol | |
LogP | 2.06 | 2.65 | 1.82 | |
Boiling Point | 285.6°C | 290.1°C | 227–228°C | |
Electrostatic Potential | σₚ = 0.78 (Hammett) | σₚ = 0.23 | σₚ = 0 | |
Biological Potency | 10× AChE inhibition vs rivastigmine | Moderate activity | Low activity | [1] [4] [6] |
Fluorine’s small atomic radius (1.47 Å) minimizes steric disruption of π-stacking interactions in enzyme binding pockets. Its high electronegativity (3.98) enhances dipole moments and improves membrane permeability versus chloro analogs. The 6-fluoro derivative exhibits superior acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 0.8 nM) compared to the 6-chloro analog (IC₅₀ = 5.2 nM), attributed to optimized halogen bonding with Tyr337 in the catalytic gorge [2] [6]. Synthetic routes also differ: Fluorination requires KF/crown ether systems, whereas chlorination employs POCl₃ [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7